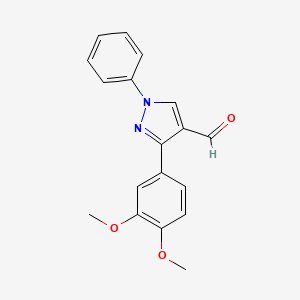![molecular formula C12H14N2O3S B2728867 Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate CAS No. 515861-09-3](/img/structure/B2728867.png)
Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate is a chemical compound with the molecular formula C12H14N2O3S and a molecular weight of 266.32 g/mol . This compound is part of the thiophene family, which is known for its aromatic properties and significant role in organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Analyse Des Réactions Chimiques
Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate involves its interaction with various molecular targets. The cyano and carbonyl groups in the compound are suitably situated to enable reactions with common bidentate reagents, forming a variety of heterocyclic compounds . These interactions can affect different biochemical pathways, leading to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate can be compared with other cyanoacetamide derivatives, such as:
N-aryl cyanoacetamides: These compounds also participate in the formation of heterocyclic compounds but may have different reactivity and biological activities.
N-heteryl cyanoacetamides: Similar to N-aryl derivatives, these compounds are used in the synthesis of heterocycles and have diverse applications
Propriétés
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-5-propan-2-ylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-7(2)9-6-8(12(16)17-3)11(18-9)14-10(15)4-5-13/h6-7H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYBYRAXNOUYAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)CC#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2728785.png)

![Ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate](/img/structure/B2728788.png)
![2-(2,6-dioxopiperidin-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide](/img/structure/B2728789.png)




![methyl 2-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2728799.png)
![2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2728800.png)


![N-[(3,4-diethoxyphenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2728805.png)

